molecular formula C8H10IN3O B8002790 2-Iodo-6-morpholinopyrazine

2-Iodo-6-morpholinopyrazine

Cat. No.: B8002790
M. Wt: 291.09 g/mol
InChI Key: DZYOHCOMRAQLBO-UHFFFAOYSA-N
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Description

2-Iodo-6-morpholinopyrazine is a chemical compound with the molecular formula C8H10IN3O and a molecular weight of 291.09 g/mol It is characterized by the presence of an iodine atom at the second position and a morpholine ring at the sixth position of a pyrazine ring

Preparation Methods

The synthesis of 2-Iodo-6-morpholinopyrazine typically involves the iodination of 6-morpholinopyrazine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Iodo-6-morpholinopyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

2-Iodo-6-morpholinopyrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-Iodo-6-morpholinopyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Iodo-6-morpholinopyrazine can be compared with other iodinated pyrazine derivatives, such as 2-Iodo-3-methylpyrazine and 2-Iodo-5-nitropyrazine These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications

Properties

IUPAC Name

4-(6-iodopyrazin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYOHCOMRAQLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=CC(=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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